molecular formula C15H14FNOS B2531080 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203228-27-6

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No. B2531080
CAS RN: 1203228-27-6
M. Wt: 275.34
InChI Key: GNLGZABELAQOSD-UHFFFAOYSA-N
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Description

The compound "3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" has not been directly studied in the provided papers. However, similar compounds with benzamide structures and fluorine substitutions have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of various N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has been reported, which suggests that the benzamide core structure is amenable to substitution and functionalization . Additionally, the presence of a fluorine atom in the benzamide derivatives is known to influence the physical and chemical properties of these compounds, as seen in the synthesis of fluorinated benzamide neuroleptics .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as demonstrated in the preparation of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, the synthesis of the compound of interest would likely involve the acylation of an appropriate amine with a benzoyl chloride derivative. The continuous flow synthesis of a related compound, N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, highlights the use of flow-based microreactors and solid-supported reagents, which could be adapted for the synthesis of "3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives, as seen in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The disorder-induced concomitant polymorphism observed in 3-fluoro-N-(3-fluorophenyl)benzamide suggests that fluorine substitution can lead to structural complexity and polymorphism in benzamide compounds . This information could be relevant when analyzing the crystal structure of "3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents. For example, the colorimetric sensing of fluoride anions by a benzamide derivative containing a 3,5-dinitrophenyl group indicates that functional groups can significantly alter the chemical behavior of these compounds . The microwave-assisted Fries rearrangement of a 2-fluorobenzamide derivative also demonstrates the potential for benzamide compounds to undergo specific chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be assessed using various spectroscopic and computational methods. The antioxidant activity of a benzamide derivative was evaluated using DPPH free radical scavenging tests, and its electronic properties were investigated through density functional theory (DFT) calculations . The radiosynthesis of fluorinated benzamide neuroleptics provides information on the synthesis and purification of radioactively labeled compounds, which could be relevant for the development of radiotracers based on the compound of interest .

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorination is a common modification in drug design, enhancing the biological activity, metabolic stability, and membrane permeability of pharmaceutical compounds. For example, fluoroquinolones exhibit significant clinical effects by modulating the immune system and are effective in various infections due to their immunomodulatory activities (Dalhoff, 2005). This suggests that fluorinated compounds like 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide could have potential applications in developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Fluorinated Materials for Advanced Applications

In materials science, fluorinated polymers and compounds are utilized for their exceptional properties, such as thermal and chemical stability. The unique behavior of fluorinated liquid crystals, for example, demonstrates the capacity of fluorinated materials to be used in advanced technological applications, including displays and sensors (Hird, 2007). This implies that 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide could contribute to the development of novel materials with specialized applications.

Environmental and Toxicological Considerations

While the applications of fluorinated compounds are vast, it's important to consider their environmental impact and toxicological profiles. The review on the fate and risks of fluorides in grazed-pasture systems illustrates the broader environmental considerations necessary for the management of fluorinated substances (Cronin et al., 2000). Though specific data on 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide were not found, similar principles would apply, emphasizing the need for careful assessment of its environmental and health impacts.

Mechanism of Action

The mechanism of action for “3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is not provided in the search results. This information might be available in specialized chemical or pharmacological literature .

properties

IUPAC Name

3-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-4-1-3-11(9-12)14(18)17-10-15(6-7-15)13-5-2-8-19-13/h1-5,8-9H,6-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGZABELAQOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

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